1-[(2-bromophenyl)carbonyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions. One common method includes the reaction of 2-bromobenzoyl chloride with 5-aminoimidazole . This reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process. This includes using environmentally benign solvents, minimizing waste, and employing energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different quinazolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Cyclization: Catalysts such as copper(I) iodide can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzoyl)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE: Similar in structure but with a chlorine atom instead of bromine.
1-(2-Bromobenzoyl)-3-phenylthiourea: Undergoes similar nucleophilic substitution reactions.
Uniqueness
1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in certain chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H12BrN3O2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
1-(2-bromobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C17H12BrN3O2/c18-13-7-3-1-5-11(13)15(22)20-9-10-21-16(23)12-6-2-4-8-14(12)19-17(20)21/h1-8H,9-10H2 |
InChI Key |
OPLLWHBMYUXWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=O)N21)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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